Phylloquinone

Description

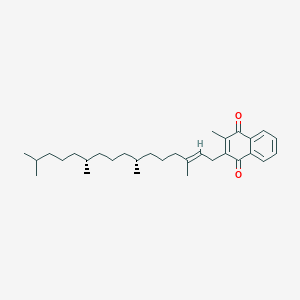

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWXNTAXLNYFJB-NKFFZRIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023472 | |

| Record name | Phytonadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow viscous liquid; [Merck Index] Dark yellow or green viscous liquid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Phytonadione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18659 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Vitamin K1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

140-145 °C @ 0.001 mm Hg | |

| Record name | Phylloquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01022 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHYTONADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Colorless oil; UV max (95% alcohol): 259, 305 nm (log Em 3.79, 3.31); insol in water /2,3-Epoxide/, Insoluble in water; sparingly soluble in methanol; sol in ethanol; sol in acetone, benzene, petroleum ether, hexane, and dioxane; sol in chloroform, and other fat solvents; sol in vegetable oils, SOL IN FATS | |

| Record name | Phylloquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01022 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHYTONADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.964 @ 25 °C/25 °C | |

| Record name | PHYTONADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Commercial preparations may contain up to 20% of the cis isomer., Commercially available phylloquinone (vitamin K1) is prepared synthetically and may contain not only 2',3'-trans-phylloquinone (not less than 75%), but also 2',3'-cis-phylloquinone and trans-epoxyphylloquinone (not more than 4.0 percent). Phylloquinone occurs in nature only as the 2',3'-trans-7R,11R-stereoisomer. | |

| Record name | PHYTONADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow viscous oil, LIGHT-YELLOW SOLIDS OR OILS, Pale yellow oil or yellow crystals, Clear, yellow to amber, viscous, odourless liquid | |

CAS No. |

79083-00-4, 84-80-0, 11104-38-4 | |

| Record name | rel-2-Methyl-3-[(2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]-1,4-naphthalenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79083-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phylloquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phytonadione [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin K1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011104384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phytonadione, (E)-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079083004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phylloquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01022 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phytonadione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phytonadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phytomenadione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHYTONADIONE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5Z3U87QHF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHYTONADIONE, (E)-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLF3D1712D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHYTONADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vitamin K1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-20 °C, CRYSTALS, MP: 62-63 °C /DIACETYL-DIHYDRO DERIVATIVE/ | |

| Record name | Phylloquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01022 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PHYTONADIONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3162 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Phylloquinone Biosynthesis in Arabidopsis thaliana

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the intricate process of phylloquinone (Vitamin K1) biosynthesis in the model plant Arabidopsis thaliana. This document delves into the enzymatic machinery, subcellular compartmentalization, and regulatory networks that govern the production of this vital isoprenoid quinone.

Introduction: The Significance of this compound and the Power of a Model Organism

This compound, also known as vitamin K1, is an essential lipid-soluble molecule primarily recognized for its critical role as an electron carrier in Photosystem I (PSI) during photosynthesis.[1][2][3][4] Beyond its photosynthetic function, this compound is a vital nutrient for animals, including humans, serving as a precursor for the synthesis of menaquinone-4 (vitamin K2), a cofactor required for blood coagulation and bone metabolism.[4] Arabidopsis thaliana serves as an exemplary model organism for dissecting the this compound biosynthetic pathway due to its well-characterized genome, the availability of extensive mutant collections, and established molecular biology tools. Understanding this pathway in Arabidopsis not only provides fundamental insights into plant metabolism but also opens avenues for enhancing the nutritional value of crops.

The Core Biosynthetic Pathway: A Journey Through Chloroplasts and Peroxisomes

The biosynthesis of this compound in Arabidopsis thaliana is a complex process that involves the coordinated action of enzymes localized in two distinct organelles: the chloroplasts and peroxisomes.[4][5][6] The pathway can be broadly divided into two main parts: the synthesis of the naphthoquinone ring and the attachment of the phytyl side chain.

Synthesis of the Naphthoquinone Ring: A Tale of a Fused Gene and Organellar Crosstalk

The journey to the naphthoquinone ring begins with chorismate, a key intermediate of the shikimate pathway located in the plastids.[4][7]

-

The PHYLLO Multifunctional Enzyme: A remarkable feature of the Arabidopsis this compound pathway is the existence of a large, multifunctional protein encoded by the PHYLLO gene.[2][3] This protein is a fusion of four domains homologous to the bacterial MenF, MenD, MenC, and MenH enzymes.[2] The MenD and MenC domains of the PHYLLO protein sequentially convert isochorismate to o-succinylbenzoate (OSB).[3]

-

A Detour to the Peroxisome: The intermediate, OSB, is then transported from the chloroplast to the peroxisome.[4][5][6] Inside the peroxisome, a series of reactions occur:

-

OSB-CoA Ligation: OSB is activated to OSB-CoA by the acyl-activating enzyme AAE14 .[4]

-

Naphthoate Ring Formation: Naphthoate Synthase (NS) , also known as MenB, catalyzes the cyclization of OSB-CoA to form 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA).[4]

-

Thioester Hydrolysis: A thioesterase, DHNAT , hydrolyzes DHNA-CoA to release 1,4-dihydroxy-2-naphthoate (DHNA).[4]

-

-

Return to the Chloroplast: DHNA is then transported back to the chloroplast to complete the final steps of this compound biosynthesis.[5]

Attachment of the Phytyl Side Chain: De Novo Synthesis and a Salvage Pathway

The phytyl side chain of this compound is a 20-carbon isoprenoid derived from phytyl diphosphate (phytyl-PP). The synthesis of phytyl-PP in the chloroplast occurs through two interconnected routes:

-

De Novo Synthesis: Geranylgeranyl diphosphate (GGPP), produced by the methylerythritol phosphate (MEP) pathway, is reduced to phytyl-PP by Geranylgeranyl Reductase (GGR) .[10]

-

Salvage Pathway: During chlorophyll degradation, free phytol is released. This phytol can be recycled back into the isoprenoid pool through a phosphorylation cascade. Phytol Kinase (VTE5) and its paralog Farnesol Kinase (FOLK) phosphorylate phytol to phytyl phosphate, which is then converted to phytyl-PP by Phytyl-Phosphate Kinase (VTE6) .[10]

Finally, in the chloroplast, 1,4-dihydroxy-2-naphthoate phytyltransferase (MenA) catalyzes the condensation of DHNA with phytyl-PP to form demethylthis compound.[7] The last step is the methylation of demethylthis compound by demethylthis compound methyltransferase (MenG) to yield the final product, this compound.[1][7]

Visualization of the this compound Biosynthetic Pathway

Caption: The compartmentalized this compound biosynthetic pathway in Arabidopsis thaliana.

Quantitative Insights into the Pathway

Understanding the quantitative aspects of the this compound biosynthetic pathway is crucial for metabolic engineering and for elucidating its regulation. The following table summarizes key quantitative data for selected enzymes and metabolites.

| Parameter | Enzyme/Metabolite | Value | Organism/Conditions | Reference |

| Km (Chorismate) | AtICS1 | 41.5 µM | in vitro | [8] |

| AtICS2 | 17.2 µM | in vitro | [8] | |

| kcat | AtICS1 | 38.7 min-1 | in vitro | [8] |

| AtICS2 | 18.0 min-1 | in vitro | [8] | |

| Metabolite Level | This compound | ~0.05 pmol/mg dry weight | Phelipanche aegyptiaca germinated seeds | [11] |

| 2-phytyl-1,4-naphthoquinone | Increased accumulation | AtmenG mutant | [1] | |

| Demethylthis compound | Accumulation | ndc1 mutant | [5] |

Experimental Protocols: A Step-by-Step Guide

In Vitro Isochorismate Synthase (ICS) Activity Assay

This protocol describes a method to measure the enzymatic activity of Isochorismate Synthase (ICS) from Arabidopsis thaliana by quantifying the production of isochorismate.

1. Materials and Reagents:

-

Recombinant AtICS1 or AtICS2 protein (expressed and purified)

-

Barium chorismate (Sigma-Aldrich)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT

-

Quenching Solution: 1 M HCl

-

Ethyl acetate

-

Mobile Phase for HPLC: Acetonitrile and 0.1% formic acid in water

-

HPLC system with a UV detector

2. Procedure:

-

Enzyme Preparation: Prepare a solution of the purified recombinant AtICS protein in Assay Buffer to a final concentration of 1-5 µg/mL. Keep the enzyme solution on ice.

-

Reaction Setup:

-

In a microcentrifuge tube, add 80 µL of Assay Buffer.

-

Add 10 µL of 10 mM barium chorismate solution (final concentration 1 mM).

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

-

Initiation of Reaction:

-

To start the reaction, add 10 µL of the enzyme solution to the pre-incubated mixture.

-

Incubate the reaction at 30°C for a defined period (e.g., 15, 30, 60 minutes) to ensure the reaction is in the linear range.

-

-

Termination of Reaction:

-

Stop the reaction by adding 10 µL of 1 M HCl.

-

Vortex the tube briefly.

-

-

Extraction of Isochorismate:

-

Add 200 µL of ethyl acetate to the quenched reaction mixture.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen.

-

-

Analysis by HPLC:

-

Re-dissolve the dried residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 20 µL) into the HPLC system.

-

Separate the compounds using a C18 reverse-phase column with a suitable gradient of acetonitrile in 0.1% formic acid.

-

Detect isochorismate by its UV absorbance at approximately 278 nm.

-

-

Quantification:

-

Quantify the amount of isochorismate produced by comparing the peak area to a standard curve generated with authentic isochorismate.

-

Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of protein).

-

Regulation and Interconnections

The biosynthesis of this compound is tightly regulated and interconnected with other metabolic pathways. The dual function of AtICS1 in both this compound and salicylic acid biosynthesis is a prime example of this intricate regulation.[2][3] Pathogen attack induces the expression of AtICS1, diverting the flux of chorismate towards the production of salicylic acid, a key signaling molecule in plant defense. This suggests a mechanism for prioritizing defense responses over photosynthetic capacity under stress conditions.

Furthermore, the existence of the PHYLLO gene as a fusion of four ancestral bacterial genes suggests an evolutionary advantage for co-regulating and potentially co-localizing these enzymatic activities to enhance metabolic channeling.[2]

Conclusion

The biosynthesis of this compound in Arabidopsis thaliana is a sophisticated and highly regulated metabolic pathway that spans multiple subcellular compartments. The discovery of the multifunctional PHYLLO protein and the elucidation of the roles of peroxisomes in the pathway have significantly advanced our understanding of this essential process. Future research will likely focus on the transport mechanisms of intermediates between organelles, the precise regulatory networks governing the pathway, and the potential for engineering crops with enhanced vitamin K1 content.

References

- 1. Deficiency in this compound (vitamin K1) methylation affects prenyl quinone distribution, photosystem I abundance, and anthocyanin accumulation in the Arabidopsis AtmenG mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A plant locus essential for this compound (vitamin K1) biosynthesis originated from a fusion of four eubacterial genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Isochorismate Synthase Enzymes in Arabidopsis [escholarship.org]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 10. Tocopherol and this compound biosynthesis in chloroplasts requires the phytol kinase VITAMIN E PATHWAY GENE5 (VTE5) and the farnesol kinase (FOLK) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Plasma membrane this compound biosynthesis in nonphotosynthetic parasitic plants - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Phylloquinone in Photosystem I Electron Transport: A Technical Guide

Abstract

Photosystem I (PSI) is a cornerstone of the light-dependent reactions of oxygenic photosynthesis, responsible for generating the strong reductant, reduced ferredoxin, which is essential for CO2 fixation. Central to the intricate electron transport chain within PSI is phylloquinone, also known as vitamin K1. This technical guide provides an in-depth exploration of the indispensable role of this compound as the secondary electron acceptor (A1) in PSI. We will delve into its unique electrochemical properties, its precise structural arrangement within the PSI complex, and the advanced methodologies employed to elucidate its function. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this vital component of photosynthetic electron transport.

Introduction to Photosystem I and the Electron Transport Chain

Photosystem I is a multi-subunit pigment-protein complex embedded in the thylakoid membranes of cyanobacteria, algae, and plants. Its primary function is to capture light energy and utilize it to transfer electrons from plastocyanin (or cytochrome c6) to ferredoxin. This process is initiated by the excitation of the primary electron donor, a special pair of chlorophyll a molecules known as P700. Upon excitation, P700 donates an electron, which is then passed along a series of acceptors within the PSI complex.

The canonical electron transport chain in PSI proceeds as follows: P700 → A0 (a chlorophyll a molecule) → A1 (this compound) → Fx → FA/FB (two 4Fe-4S clusters). Each of these components is strategically positioned to facilitate a highly efficient, unidirectional flow of electrons.

This compound (A1): The Gatekeeper of Electron Flow in PSI

This compound is a naphthoquinone molecule with a phytyl tail, which anchors it within the hydrophobic environment of the PSI protein scaffold. It functions as the secondary electron acceptor, A1, accepting an electron from the primary acceptor, A0. There are two branches of electron acceptors in the PSI complex, each containing a this compound molecule (A1A and A1B).

Redox Properties and Energetics

The redox potential of the A1/A1- couple is approximately -0.8 V, which is significantly more negative than that of A0/A0- (-1.0 V) and less negative than that of Fx/Fx- (-0.7 V). This precise tuning of redox potentials is critical for ensuring a thermodynamically favorable and rapid forward electron transfer, while minimizing charge recombination with P700+. The highly negative redox potential of this compound is essential for the subsequent reduction of the iron-sulfur clusters.

Structural Arrangement and Binding Pocket

X-ray crystallographic studies of PSI have revealed the precise location of the two this compound molecules. Each is situated in a specific binding pocket formed by the PsaA and PsaB core subunits. The quinone head group is hydrogen-bonded to the backbone nitrogen of a leucine residue, while the phytyl tail interacts with hydrophobic amino acid residues. This specific orientation is crucial for efficient electron transfer from A0.

Experimental Methodologies for Studying this compound in PSI

A variety of biophysical and biochemical techniques have been instrumental in defining the role of this compound in PSI.

Spectroscopic Techniques

-

Transient Absorption Spectroscopy: This technique allows for the real-time monitoring of electron transfer events within PSI. By using laser flashes to excite P700, the formation and decay of the this compound radical anion (A1-) can be observed by its characteristic absorption changes in the ultraviolet and visible regions of the spectrum.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying paramagnetic species, such as the semiquinone anion radical. Light-induced EPR signals have been crucial in identifying and characterizing the A1- intermediate.

Mutagenesis Studies

Site-directed mutagenesis of the amino acid residues in the this compound binding pocket has provided invaluable insights into its function. By altering the environment around the quinone, researchers can probe the factors that influence its redox potential and electron transfer kinetics. For instance, mutating the leucine residue that hydrogen bonds to the this compound can significantly impact the stability and function of the acceptor.

Quinone Extraction and Reconstitution

A foundational experimental workflow involves the removal of the native this compound from PSI and its subsequent reconstitution with either the native quinone or synthetic analogues. This allows for a direct assessment of the structural and functional requirements of the A1 binding site.

Experimental Protocol: Quinone Extraction and Reconstitution

-

Preparation of PSI Complexes: Isolate highly purified PSI complexes from a suitable organism (e.g., Synechocystis sp. PCC 6803).

-

Quinone Extraction:

-

Lyophilize the purified PSI complexes.

-

Extract the lyophilized sample with a solution of 90% acetone/10% water (v/v) at 4°C in the dark to remove the native phylloquinones.

-

Centrifuge the sample to pellet the quinone-depleted PSI complexes.

-

Wash the pellet with fresh extraction solvent to remove any residual quinone.

-

-

Reconstitution:

-

Resuspend the quinone-depleted PSI complexes in a suitable buffer containing the desired quinone (native this compound or an analogue) at a specific molar ratio.

-

Incubate the mixture in the dark at a controlled temperature to allow for the incorporation of the quinone into the A1 binding site.

-

Remove any excess, unbound quinone by washing the reconstituted PSI complexes.

-

-

Functional Analysis:

-

Asses the photochemical activity of the reconstituted PSI complexes using techniques such as laser-induced fluorescence or oxygen uptake measurements.

-

Perform spectroscopic analysis (e.g., transient absorption or EPR) to confirm the restoration of electron transport through the A1 site.

-

The Koagulationsvitamin: A Technical Guide to the Discovery and Chemical Elucidation of Vitamin K1

Abstract: This guide provides a detailed chronicle of the scientific journey that led to the discovery and structural determination of Vitamin K1 (phylloquinone). It navigates from the initial physiological observations of a hemorrhagic syndrome in chickens to the complex chemical degradation and synthesis experiments that unveiled its molecular architecture. Designed for researchers and drug development professionals, this document explains the causality behind key experimental choices and presents the logical framework that guided the pioneering work of Henrik Dam, Edward A. Doisy, and Louis F. Fieser, for which Dam and Doisy were awarded the Nobel Prize in 1943.[1][2]

The Clinical Observation: A Hemorrhagic Disease in Chickens

The story of Vitamin K begins not with a search for a new compound, but with an investigation into sterol metabolism. In 1929, the Danish scientist Henrik Dam was studying the role of dietary cholesterol by feeding chickens a fat- and cholesterol-free diet.[3][4] After several weeks, the animals developed subcutaneous and muscular hemorrhages, and their blood was slow to clot.[5][6]

Initially, this condition was thought to be related to scurvy, but supplementation with vitamin C (ascorbic acid) proved ineffective.[4][6] Dam's crucial insight was that the defect could not be rectified by adding purified cholesterol back into the diet.[7] This indicated that another essential, fat-soluble compound had been removed along with the lipids. He postulated the existence of a "coagulation vitamin," which he designated Vitamin K, from the German and Scandinavian word "Koagulationsvitamin".[4][5][7]

Protocol 1: Conceptual Model for Induction of Vitamin K Deficiency (Based on Dam's Experiments)

-

Animal Model: Young chicks are selected due to their rapid growth and sensitivity to dietary deficiencies.

-

Diet Formulation (Causality): The core of the experiment is a diet rigorously depleted of fats. This is achieved by extracting a standard chick chow with nonpolar solvents like ether or chloroform.[6][7] This process removes not only cholesterol but all fat-soluble micronutrients.

-

Observation Period: Chicks are maintained on this diet for 2-3 weeks.

-

Endpoint Assessment: The primary endpoints are the observation of spontaneous hemorrhages (subdermal, intramuscular) and the measurement of blood clotting time.[6] A prolonged clotting time compared to a control group fed an unextracted diet confirms the deficiency state.

-

Validation Step: Re-introduction of a fat-soluble extract from sources like hempseed or alfalfa into the deficient diet should reverse the hemorrhagic symptoms and normalize clotting time, confirming the existence of the "K" factor.[3][8]

Caption: Key milestones in the discovery of Vitamin K1.

The Quest for Isolation: Unveiling the Chemical Nature

Following Dam's discovery, the scientific community, including the prominent laboratories of Edward A. Doisy at St. Louis University and Paul Karrer in Switzerland, embarked on a race to isolate and identify the new vitamin.[1][9] Alfalfa, known to be a rich source, became the primary starting material.[4][6]

Doisy's team, through a laborious multi-step extraction and purification process, successfully isolated a pure, pale yellow oil from alfalfa, which they named vitamin K1.[10][11] Concurrently, they isolated a second form, vitamin K2 (a menaquinone), from putrefied fish meal.[4][9]

Protocol 2: General Workflow for the Isolation of Vitamin K1 from Alfalfa

This protocol represents a conceptual summary of the classical methods used. Modern methods would employ more advanced chromatographic techniques.

-

Initial Extraction: Dried and powdered alfalfa is subjected to extraction with a nonpolar solvent, such as petroleum ether or hexane, to solubilize the lipids and other fat-soluble compounds, including this compound.[12]

-

Solvent Partitioning: The crude extract is partitioned between immiscible solvents (e.g., petroleum ether and 90% methanol) to remove more polar impurities.

-

Adsorption Chromatography: The partially purified extract is passed through a column packed with an adsorbent like magnesium sulfate or silica gel. A series of solvents with increasing polarity are used to elute the compounds. Vitamin K1, being relatively nonpolar, is collected in the early fractions.

-

Crystallization/Further Purification: Fractions showing high anti-hemorrhagic activity in chick bioassays are pooled. The solvent is evaporated, and the concentrate is cooled to induce crystallization, yielding the purified vitamin K1.

Deciphering the Code: The Structural Elucidation of this compound

With a pure sample of vitamin K1 in hand, the focus shifted to determining its chemical structure. This was a masterpiece of classical organic chemistry, relying on degradation studies, spectroscopic analysis, and ultimately, total synthesis for confirmation.

The Naphthoquinone Core

Early spectroscopic analysis, particularly UV-Vis spectrometry, provided the first major clue. The absorption spectrum of vitamin K1 was remarkably similar to that of known quinones, specifically naphthoquinones.[13][14] This suggested the presence of a 1,4-naphthoquinone ring system in the molecule.[15]

Degradative oxidation experiments confirmed this hypothesis. Treatment of vitamin K1 with strong oxidizing agents like chromic acid broke the molecule apart, yielding phthalic acid. This result strongly pointed to a naphthalene-based core structure. Further, milder degradation yielded a stable, simpler compound identified as 2-methyl-1,4-naphthoquinone.[16] This pinpointed the core structure and revealed the presence of a methyl group on the quinone ring.

The biological activity of 2-methyl-1,4-naphthoquinone (later named menadione) was tested and found to possess vitamin K activity, confirming it as the essential pharmacophore of the vitamin.[16][17]

The Aliphatic Side Chain

The difference in mass and chemical properties between menadione and the intact vitamin K1 molecule indicated the presence of a long, nonpolar side chain attached to the naphthoquinone ring. The empirical formula suggested a large hydrocarbon tail.

The final piece of the puzzle fell into place when degradation of vitamin K1 yielded a specific C20 alcohol. This alcohol was identified as phytol, the same long-chain isoprenoid alcohol that forms the tail of the chlorophyll molecule.[18] This was a logical connection, given that vitamin K1 is abundant in green, leafy plants where chlorophyll is ubiquitous.

With the core (2-methyl-1,4-naphthoquinone) and the side chain (phytyl group) identified, the final structure of vitamin K1, or This compound , was proposed as 2-methyl-3-phytyl-1,4-naphthoquinone.[19]

Caption: Logical workflow for the structural elucidation of Vitamin K1.

The Final Proof: Total Synthesis

The proposed structure was definitively confirmed in 1939 by the laboratory of Louis F. Fieser.[20][21] They achieved the first total synthesis of vitamin K1 by condensing 2-methyl-1,4-naphthohydroquinone with natural phytol.[18][22] The resulting synthetic molecule was chemically and biologically identical to the vitamin K1 isolated from alfalfa, providing unequivocal proof of its structure.[20]

The Chemical Structure of Vitamin K1 (this compound)

Vitamin K1 is a fat-soluble vitamin belonging to the naphthoquinone family.[23] Its structure consists of two main components:

-

A 2-methyl-1,4-naphthoquinone ring: This aromatic ring system is the biologically active core responsible for the vitamin's function in the carboxylation of blood clotting factors.[15][16]

-

A phytyl side chain: A long, unsaturated hydrocarbon chain derived from the alcohol phytol, attached at the 3-position of the naphthoquinone ring.[19][24] This lipophilic tail anchors the vitamin in cell membranes.

The systematic IUPAC name for this compound is 2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalene-1,4-dione .[19]

Caption: Chemical structure of Vitamin K1 (this compound).

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₃₁H₄₆O₂ | [19] |

| Molar Mass | 450.7 g/mol | [19] |

| Appearance | Yellow, viscous liquid/oil | [19] |

| Solubility | Fat-soluble; Insoluble in water | [16] |

| UV Absorption Maxima (in hexane) | 243, 248, 261, 270, 328 nm | [13][25] |

Conclusion

The discovery and structural elucidation of vitamin K1 represent a classic chapter in the history of biochemistry and nutritional science. The journey from observing a bleeding disorder in chicks to the complete chemical synthesis of this compound was accomplished in just one decade—a remarkable feat driven by logical deduction, meticulous experimentation, and interdisciplinary collaboration. This foundational work not only solved a critical piece of the puzzle of blood coagulation but also paved the way for the discovery of a wide range of vitamin K-dependent proteins that are now known to be crucial for bone and cardiovascular health.[26][27] The principles of extraction, purification, degradation, and synthetic confirmation employed by these early pioneers remain cornerstones of natural product chemistry today.

References

-

History - Menaq7. (n.d.). Retrieved January 3, 2026, from [Link]

-

On This Day - Oct 24 : Henrik Dam found vitamin K | Resource | RSC Education. (n.d.). Royal Society of Chemistry. Retrieved January 3, 2026, from [Link]

-

Henrik Dam - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]

-

Suttie, J. W. (n.d.). Vitamin K, its Chemistry and Physiology. ResearchGate. Retrieved January 3, 2026, from [Link]

-

Edward Adelbert Doisy - The Nobel Prize in Physiology or Medicine 1943. (n.d.). Medindia. Retrieved January 3, 2026, from [Link]

-

Nobel Medicine Prize 1943. Vitamin K and its role in blood coagulation. (n.d.). GHN Pharma. Retrieved January 3, 2026, from [Link]

- Fieser, L. F. (1939). Synthesis of Vitamin K1. Journal of the American Chemical Society, 61(12), 3467–3475.

-

Henrik Dam – Facts. (n.d.). NobelPrize.org. Retrieved January 3, 2026, from [Link]

-

The Nobel Prize in Physiology or Medicine 1943. (n.d.). NobelPrize.org. Retrieved January 3, 2026, from [Link]

-

The chemical structure of Vitamin K. This compound is shown to contain... (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Timeline of Edward Adelbert Doisy: Discoverer of Vitamin K. (n.d.). Timepath.org. Retrieved January 3, 2026, from [Link]

- Shah, G., & Sharma, P. (2015). Methods of Analysis of Vitamin K: A Review. SciSpace.

-

Edward Adelbert Doisy | Nobel Prize, Vitamin K & Physiology. (2025, November 9). Britannica. Retrieved January 3, 2026, from [Link]

-

Edward Adelbert Doisy - Wikipedia. (n.d.). Retrieved January 3, 2026, from [Link]

-

Edward A. Doisy – Facts. (n.d.). NobelPrize.org. Retrieved January 3, 2026, from [Link]

- Ferland, G. (2012).

- Ferland, G. (2012). The Discovery of Vitamin K and Its Clinical Applications. Annals of Nutrition and Metabolism, 61(3), 213–218.

-

This compound | C31H46O2. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

-

SLU Legends and Lore: Edward A. Doisy, Ph.D. (2020, May 5). Saint Louis University. Retrieved January 3, 2026, from [Link]

-

The first synthesis of vitamin K 1. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

2-Methyl-1,4-naphthoquinone | Drug Information, Uses, Side Effects, Chemistry. (n.d.). DrugBank. Retrieved January 3, 2026, from [Link]

-

Vitamin K | blood clotting, bone health, fat-soluble. (2025, December 24). Britannica. Retrieved January 3, 2026, from [Link]

-

Nanoemulsion Encapsulation of Fat-Soluble Vitamins: Advances in Technology, Bioaccessibility and Applications. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

-

Can I get vitamin k1 from liquid chlorophyll from alfalfa extract? (2024, July 26). Reddit. Retrieved January 3, 2026, from [Link]

- Gröber, U., Reichrath, J., Holick, M. F., & Kisters, K. (2014). Vitamin K: an old vitamin in a new perspective.

-

Chemical structure of vitamin K1 (this compound). (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

- Fieser, L. F. (1940). THE SYNTHESIS OF VITAMIN K1. Science, 91(2350), 31–36.

-

Chemical Structure Vitamin K this compound Formula Stock Footage Video. (2021, April 12). Shutterstock. Retrieved January 3, 2026, from [Link]

- Chatron, N., Hammed, A., Benoit, E., & Lattard, V. (2019). Structural Insights into this compound (Vitamin K1), Menaquinone (MK4, MK7), and Menadione (Vitamin K3) Binding to VKORC1. Nutrients, 11(1), 67.

- Fieser, L. F., Campbell, W. P., & Fry, E. M. (1939). Synthesis of Quinones Related to Vitamins K1 and K2. Journal of the American Chemical Society, 61(9), 2559–2561.

-

Analysis of Vitamin K1 in Serum by UPLC-MS/MS for Clinical Research. (n.d.). Waters. Retrieved January 3, 2026, from [Link]

- Krzek, J., Kwiecień, A., & Szewczyk, M. (2004). determination of the content of vitamin k. Acta Poloniae Pharmaceutica, 61(5), 339-342.

- Tishler, M., Fieser, L. F., & Wendler, N. L. (1940). Nature of the By-product in the Synthesis of Vitamin K1. Journal of the American Chemical Society, 62(10), 2866–2871.

-

Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS. (2025, October 16). ResearchGate. Retrieved January 3, 2026, from [Link]

- Li, M., & Wang, Y. (2019). A concise review of quantification methods for determination of vitamin K in various biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 162, 169–178.

-

1,4-Naphthoquinones: Some Biological Properties and Application. (n.d.). J-Stage. Retrieved January 3, 2026, from [Link]

-

The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]

-

Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. (2023, May 20). National Institutes of Health. Retrieved January 3, 2026, from [Link]

-

Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS. (2020, February 14). PubMed. Retrieved January 3, 2026, from [Link]

- Zhang, H., Wang, Y., Zhang, L., & Li, P. (2020). Extraction and Determination of Vitamin K1 in Foods by Ultrasound-Assisted Extraction, SPE, and LC-MS/MS. Molecules (Basel, Switzerland), 25(4), 839.

- Thornton, P. A., & Moreng, R. E. (1958). Stability of vitamin Ki in dehydrated alfalfa meal during storage as affected by antioxidants. Poultry Science, 37(5), 1154–1159.

Sources

- 1. Nobel Medicine Prize 1943. Vitamin K and its role in blood coagulation - GHN Pharma [ghnnordic.com]

- 2. nobelprize.org [nobelprize.org]

- 3. menaq7.com [menaq7.com]

- 4. karger.com [karger.com]

- 5. On This Day - Oct 24 : Henrik Dam found vitamin K | Resource | RSC Education [edu.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Henrik Dam - Wikipedia [en.wikipedia.org]

- 8. nobelprize.org [nobelprize.org]

- 9. SLU Legends and Lore: Edward A. Doisy, Ph.D. : SLU - Saint Louis University [slu.edu]

- 10. timepath.org [timepath.org]

- 11. Edward Adelbert Doisy | Nobel Prize, Vitamin K & Physiology | Britannica [britannica.com]

- 12. reddit.com [reddit.com]

- 13. scispace.com [scispace.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. 2-Methyl-1,4-naphthoquinone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 17. Structural Insights into this compound (Vitamin K1), Menaquinone (MK4, MK7), and Menadione (Vitamin K3) Binding to VKORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound | C31H46O2 | CID 5284607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. THE SYNTHESIS OF VITAMIN K1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Vitamin K | blood clotting, bone health, fat-soluble | Britannica [britannica.com]

- 24. researchgate.net [researchgate.net]

- 25. ptfarm.pl [ptfarm.pl]

- 26. The discovery of vitamin K and its clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Vitamin K: an old vitamin in a new perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Phylloquinone Metabolic Pathway in Cyanobacteria

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction to Phylloquinone in Cyanobacteria

The Significance of this compound (Vitamin K1)

This compound, also known as vitamin K1, is a vital lipid-soluble naphthoquinone that plays a critical role in various biological processes. In photosynthetic organisms like cyanobacteria, algae, and plants, it is an indispensable component of the photosynthetic electron transport chain. For vertebrates, including humans, this compound is an essential vitamin obtained through diet, primarily from green leafy vegetables and vegetable oils. It serves as a crucial cofactor for enzymes involved in blood coagulation, bone metabolism, and vascular health. The exclusive synthesis of this compound by photosynthetic organisms makes its metabolic pathway a subject of intense research, with implications for agriculture, human health, and biotechnology.

Role in Photosystem I and Electron Transport

In cyanobacteria, this compound is a key component of Photosystem I (PSI), a large membrane-protein complex that catalyzes the light-driven transfer of electrons from plastocyanin to ferredoxin. Specifically, this compound functions as the secondary electron acceptor, A1, in the PSI reaction center. It accepts an electron from the primary electron donor, a chlorophyll a molecule known as P700, and transfers it to a series of iron-sulfur clusters (Fx, FA, and FB). This electron transfer is a fundamental step in the conversion of light energy into chemical energy in the form of ATP and NADPH. The precise redox potential of this compound within the PSI complex is finely tuned by its protein environment to ensure efficient electron flow.

This compound as a Target for Research and Development

The cyanobacterial this compound metabolic pathway presents a compelling target for both basic research and applied science. Understanding the regulation of this pathway could lead to strategies for enhancing the nutritional value of cyanobacteria, which are increasingly explored as a sustainable source of food and high-value compounds. Furthermore, because the enzymes in this pathway are essential for cyanobacterial photosynthesis but absent in animals, they represent potential targets for the development of novel and specific herbicides and algaecides. The unique enzymatic reactions and intermediates of the pathway also offer opportunities for bioengineering and the production of novel compounds.

Part 2: The Core Metabolic Pathway of this compound Biosynthesis

Overview of the Pathway from Chorismate

The biosynthesis of this compound in cyanobacteria initiates from the primary metabolite chorismate, a key branch-point intermediate in the shikimate pathway. The pathway involves a series of enzymatic reactions that build the naphthoquinone ring, which is then prenylated with a phytyl group and finally methylated to yield the mature this compound molecule. The genes encoding the enzymes of this pathway are typically designated as men genes, reflecting their initial characterization in the context of menaquinone (vitamin K2) biosynthesis in bacteria like Escherichia coli.

Detailed Enzymatic Steps and Intermediates

The biosynthesis of the this compound naphthoquinone ring from chorismate involves six key enzymatic steps.

-

MenF: Isochorismate synthase This enzyme catalyzes the conversion of chorismate to isochorismate.

-

MenD: 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) synthase MenD facilitates the addition of a succinyl group from 2-oxoglutarate to isochorismate, forming SHCHC.

-

MenC: O-succinylbenzoate (OSB) synthase This enzyme eliminates the hydroxyl group and a proton from SHCHC to create the aromatic ring of o-succinylbenzoate.

-

MenE: O-succinylbenzoate-CoA ligase MenE activates o-succinylbenzoate by attaching a Coenzyme A (CoA) molecule, forming o-succinylbenzoate-CoA.

-

MenB: 1,4-dihydroxy-2-naphthoate (DHNA) synthase MenB catalyzes the cyclization of o-succinylbenzoate-CoA to form the bicyclic naphthoate ring of 1,4-dihydroxy-2-naphthoate (DHNA).

-

MenA: DHNA phytyltransferase This enzyme attaches a phytyl group from phytyl-diphosphate to DHNA, forming 2-phytyl-1,4-naphthoquinone.

-

MenG: Demethylphylloquinol methyltransferase In the final step, MenG methylates 2-phytyl-1,4-naphthoquinone to produce this compound.

The Alternative Futalosine Pathway

It is important for researchers to be aware of an alternative pathway for menaquinone biosynthesis, known as the futalosine pathway, which has been discovered in some bacteria. This pathway also starts from chorismate but proceeds through a different set of intermediates and enzymes (encoded by mqn genes) to produce 1,4-dihydroxy-6-naphthoate, which is then converted to menaquinone. While the classical men pathway is the primary route for this compound synthesis in cyanobacteria, the existence of the futalosine pathway in other prokaryotes highlights the metabolic diversity of vitamin K biosynthesis.

Regulation of the this compound Pathway

The regulation of the this compound metabolic pathway in cyanobacteria is not yet fully understood. However, it is likely controlled at both the genetic and biochemical levels to meet the cellular demand for this essential cofactor, which can fluctuate with changes in light intensity and other environmental conditions. Transcriptional regulation of the men genes may play a role in coordinating the expression of the pathway enzymes. Additionally, feedback inhibition of key enzymes by pathway end-products or intermediates is a common regulatory mechanism in metabolic pathways and may also be involved in controlling this compound synthesis.

Part 3: Experimental Methodologies for Studying this compound Metabolism

Culturing Cyanobacteria for Metabolic Studies

The model cyanobacterium Synechocystis sp. PCC 6803 is widely used for studies of photosynthesis and metabolism due to its well-characterized genome and amenability to genetic manipulation.

Protocol 3.1: Culturing Synechocystis sp. PCC 6803

-

Media Preparation: Prepare BG-11 medium according to standard protocols. For mixotrophic growth, the medium can be supplemented with 5 mM glucose.

-

Inoculation: Inoculate a liquid culture of BG-11 medium with a fresh colony of Synechocystis sp. PCC 6803 from an agar plate.

-

Growth Conditions: Incubate the culture at 30°C with continuous illumination (e.g., 50 µmol photons m⁻² s⁻¹) and shaking.

-

Monitoring Growth: Monitor the growth of the culture by measuring the optical density at 730 nm (OD₇₃₀).

-

Harvesting: Harvest the cells in the mid-logarithmic phase of growth by centrifugation for subsequent experiments.

Genetic Manipulation: Creating Knockout Mutants

Creating knockout mutants for the men genes is a powerful approach to elucidate the function of each enzyme in the this compound pathway. This is typically achieved through homologous recombination.

Protocol 3.2: Generation of a men Gene Knockout Mutant in Synechocystis sp. PCC 6803

-

Construct Design: Design a knockout construct containing an antibiotic resistance cassette flanked by DNA sequences homologous to the regions upstream and downstream of the target men gene.

-

Plasmid Construction: Clone the knockout construct into a suicide vector that cannot replicate in Synechocystis.

-

Transformation: Transform wild-type Synechocystis sp. PCC 6803 with the knockout plasmid. Natural transformation is a commonly used method.

-

Selection: Select for transformants on BG-11 agar plates containing the appropriate antibiotic.

-

Segregation: To ensure that all copies of the chromosome have the knockout allele, repeatedly subculture the transformants on plates with increasing concentrations of the antibiotic.

-

Verification: Confirm the complete segregation of the knockout mutant by PCR analysis of genomic DNA.

Extraction and Quantification of this compound

High-performance liquid chromatography (HPLC) is a standard method for the separation and quantification of this compound and its precursors from cyanobacterial cells.

Protocol 3.3: HPLC-based Quantification of this compound

-

Cell Lysis and Extraction:

-

Harvest a known amount of cyanobacterial cells by centrifugation.

-

Lyse the cells using methods such as sonication or bead beating.

-

Extract the lipids, including this compound, with an organic solvent mixture (e.g., chloroform/methanol).

-

-

Sample Preparation:

-

Evaporate the organic solvent under a stream of nitrogen.

-

Resuspend the lipid extract in a suitable solvent for HPLC analysis (e.g., ethanol).

-

-

HPLC Analysis:

-

Inject the sample onto a reverse-phase C18 column.

-

Use a mobile phase gradient (e.g., methanol/water) to separate the quinones.

-

Detect this compound using a UV detector at its characteristic absorbance maximum (around 243-270 nm) or with a fluorescence detector for increased sensitivity.

-

-

Quantification:

-

Create a standard curve using known concentrations of a pure this compound standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

-

In Vitro Enzyme Assays

Characterizing the enzymatic activity of the Men proteins is essential for a complete understanding of the pathway.

Protocol 3.4: General Assay for MenG (Demethylphylloquinol Methyltransferase) Activity

-

Enzyme Preparation:

-

Clone the menG gene into an expression vector.

-

Express and purify the recombinant MenG protein.

-

-

Reaction Mixture:

-

Prepare a reaction buffer containing the purified MenG enzyme, the substrate 2-phytyl-1,4-naphthoquinone, and the methyl donor S-adenosyl-L-methionine (SAM).

-

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Reaction Termination and Analysis:

-

Stop the reaction by adding an organic solvent to extract the quinones.

-

Analyze the reaction products by HPLC to detect the formation of this compound.

-

-

Activity Calculation: Determine the enzyme activity based on the rate of product formation.

Bioinformatic and Phylogenetic Analysis

Bioinformatic tools are invaluable for identifying men gene homologs in newly sequenced cyanobacterial genomes and for studying their evolutionary relationships.

Workflow 3.5: Identification and Phylogenetic Analysis of men Gene Homologs

-

Sequence Retrieval: Obtain the protein sequences of known Men enzymes from a reference cyanobacterium (e.g., Synechocystis sp. PCC 6803) from databases like NCBI or CyanoBase.

-

Homology Search: Use BLASTp to search for homologous sequences in other cyanobacterial genomes of interest.

-

Sequence Alignment: Create a multiple sequence alignment of the identified homologs using tools like ClustalW or MAFFT.

-

Phylogenetic Tree Construction: Construct a phylogenetic tree from the alignment using methods such as Maximum Likelihood or Bayesian inference to visualize the evolutionary relationships between the proteins.

-

Analysis: Analyze the phylogenetic tree to identify orthologs and paralogs and to infer the evolutionary history of the this compound biosynthetic pathway in cyanobacteria.

Part 4: Data Interpretation and Future Directions

Analyzing the Phenotypes of men Mutants

The phenotypic analysis of men knockout mutants can provide significant insights into the role of this compound in cyanobacterial physiology. Mutants lacking key enzymes in the pathway are expected to be deficient in this compound and may exhibit impaired photoautotrophic growth, especially under high light conditions. The absence of this compound in PSI can lead to its replacement by other quinones, such as plastoquinone-9, which can alter the electron transfer kinetics within PSI.

Interpreting Metabolomic Data

Metabolomic analysis of wild-type and men mutant strains can reveal the accumulation of pathway intermediates upstream of the genetic block and the depletion of downstream products. This provides direct evidence for the function of the knocked-out gene. Quantitative analysis of the this compound pool size under different growth conditions can also shed light on the regulation of the pathway.

Applications in Drug Development and Biotechnology

The detailed characterization of the this compound metabolic pathway in cyanobacteria opens up several avenues for biotechnological applications. The enzymes of this pathway are potential targets for the development of specific and environmentally friendly algaecides. Furthermore, understanding the rate-limiting steps in the pathway could enable the metabolic engineering of cyanobacteria for the overproduction of this compound, enhancing their nutritional value. The unique enzymes of this pathway could also be harnessed for the biocatalytic production of valuable naphthoquinone compounds.

Part 5: References

-

Deficiency in this compound (Vitamin K1) Methylation Affects Prenyl Quinone Distribution, Photosystem I Abundance, and Anthocyanin Accumulation in the Arabidopsis AtmenG Mutant. (n.d.). ResearchGate. Retrieved from [Link]

-

Gross, J., Meurer, J., & Bhattacharya, D. (2006). A plant locus essential for this compound (vitamin K1) biosynthesis originated from a fusion of four eubacterial genes. Journal of Biological Chemistry, 281(23), 15875-15883.

-

Lohmann, A., Schöttler, M. A., Brehelin, C., Kessler, F., Bock, R., & Meurer, J. (2006). Deficiency in this compound (vitamin K1) methylation affects prenyl quinone distribution, photosystem I abundance, and anthocyanin accumulation in the Arabidopsis AtmenG mutant. Journal of Biological Chemistry, 281(52), 40061-40071.

-

Johnson, T. W., Naithani, S., Stewart, C., Zybailov, B., Jones, A. D., Golbeck, J. H., & Chitnis, P. R. (2000). Recruitment of a foreign quinone into the A1 site of photosystem I. I. Genetic and physiological characterization of this compound biosynthetic pathway mutants in Synechocystis sp. PCC 6803. Journal of Biological Chemistry, 275(12), 8523-8530.

-

Basset, G. J., & Ravanel, S. (2017). This compound (Vitamin K1): Occurrence, Biosynthesis and Functions. Current pharmaceutical design, 23(34), 5134–5144.

-

van Oostende, C., Widhalm, J. R., Furt, F., Ducluzeau, A. L., & Basset, G. J. (2011). This compound (vitamin K1): occurrence, biosynthesis and functions. Mini reviews in medicinal chemistry, 11(8), 678–687.

-

Zhi, X. Y., Yao, J. C., Tang, S. K., Huang, Y., & Li, W. J. (2014). The futalosine pathway played an important role in menaquinone biosynthesis during early prokaryote evolution. Genome biology and evolution, 6(1), 149–160.

-

iGEM. (n.d.). Cultivation and transformation of Synechocystis strains. Retrieved from [Link]

-

Zavřel, T., Knoop, H., Schaber, J., & Steuer, R. (2019). Comprehensive Study of Light Quality Acclimation in Synechocystis Sp. PCC 6803. Plant & cell physiology, 60(10), 2342–2356.

-

Cai, Y., & Wolk, C. P. (1990). Use of a conditionally lethal gene in Anabaena sp. strain PCC 7120 to select for double recombinants and to entrap insertion sequences. Journal of bacteriology, 172(6), 3138–3145.

-

Alvarenga, D. O., Pacheco, A. B. F., & Pinto, F. G. S. (2021). Mining of Cyanobacterial Genomes Indicates Natural Product Biosynthetic Gene Clusters Located in Conjugative Plasmids. Frontiers in microbiology, 12, 755861.

-

Pniewski, F. (2020). HPLC separation of cyanobacterial and algal photosynthetic pigments. Biologia, 75, 139-150.

-

Atsumi, S., Higashide, W., & Liao, J. C. (2009). Metabolic engineering of Synechocystis sp. strain PCC 6803 for isobutanol production. Applied and environmental microbiology, 75(20), 6522–6527.

-

Hiratsuka, T., Furihata, K., Dairi, T., & Seto, H. (2008). An alternative menaquinone biosynthetic pathway operating in microorganisms. Proceedings of the National Academy of Sciences of the United States of America, 105(40), 15327–15331.

-

Ang, S. K., & Lee, D. Y. (2018). Current knowledge and recent advances in understanding metabolism of the model cyanobacterium Synechocystis sp. PCC 6803. Biotechnology journal, 13(5), e1700547.

-

Käss, H., Fromme, P., Witt, H. T., & Lubitz, W. (1999). Photoaccumulation in photosystem I does produce a this compound (A1.-) radical. Biophysical journal, 77(3), 1551–1560.

-

Reumann, S. (2013). Biosynthesis of vitamin K1 (this compound) by plant peroxisomes and its integration into signaling molecule synthesis pathways. In Peroxisomes and their key role in cellular signaling and metabolism (pp. 165-179). Springer, Dordrecht.

-

Dairi, T. (2009). An alternative menaquinone biosynthetic pathway operating in microorganisms. Vitamins and hormones, 83, 123–143.

-

Zhaxybayeva, O., Gogarten, J. P., Charlebois, R. L., Doolittle, W. F., & Papke, R. T. (2006). Phylogenetic analyses of cyanobacterial genomes: quantification of horizontal gene transfer events. Genome research, 16(9), 1099–1108.

-

Saito, K., Ishikita, H., & Rappaport, F. (2017). Structural Factors That Alter the Redox Potential of Quinones in Cyanobacterial and Plant Photosystem I. Biochemistry, 56(22), 2841–2849.

-

Sener, M. K., Jolley, C., Ben-Shem, A., Nelson, N., & Schulten, K. (2004). Light-harvesting in cyanobacterial photosystem I. Biophysical journal, 87(3), 2025–2037.

-

Arakawa, C., Kawamukai, M., & Dairi, T. (2011). Diversity of the early step of the futalosine pathway. Antimicrobial agents and chemotherapy, 55(2), 913–916.

-

Mohan, R. S., & Srivastava, S. (2010). Carotenoid Biosynthesis in Cyanobacteria: Structural and Evolutionary Scenarios Based on Comparative Genomics. International journal of biological sciences, 6(4), 335–349.

-

Lea-Smith, D. (n.d.). Molecular Biology tools for cyanobacterial research. Lea-Smith Lab. Retrieved from [Link]

-

Lifeasible. (n.d.). Gene Knock-out Services in Cyanobacteria. Retrieved from [Link]

-

Zhou, P., Wang, L., Liu, H., Li, C., Li, Z., Wang, J., & Tan, X. (2021). CyanoOmicsDB: an integrated omics database for functional genomic analysis of cyanobacteria. Nucleic acids research, 49(D1), D745–D753.

-

Beck, C., Knoop, H., Axmann, I. M., & Steuer, R. (2012). The composition of the global and feature specific cyanobacterial core-genomes. Frontiers in microbiology, 3, 264.

-

Bentley, J. D., & Thistlethwaite, W. P. (2020). Pilot-scale production of this compound (vitamin K 1) using a bubble column photo-bioreactor. Biochemical Engineering Journal, 153, 107243.

-

Meganathan, R. (2001). Biosynthesis of menaquinone (vitamin K2) and ubiquinone (coenzyme Q). In Escherichia coli and Salmonella: cellular and molecular biology.

-

Careri, M., Mangia, A., Manini, P., & Taboni, N. (1996). Determination of this compound (vitamin K(1)) by high performance liquid chromatography with UV detection and with particle beam-mass spectrometry. *

The Genetic Architecture of Phylloquinone (Vitamin K1) Synthesis in Plants: A Technical Guide for Researchers

Abstract

Phylloquinone, also known as vitamin K1, is an essential component of the photosynthetic machinery in plants, acting as a vital electron carrier in Photosystem I. Beyond its role in photosynthesis, this compound is the primary dietary source of vitamin K for animals and humans, where it is crucial for blood coagulation and bone metabolism. The intricate process of this compound biosynthesis in plants is a testament to the elegant interplay between different subcellular compartments and the complex regulatory networks that govern metabolic pathways. This technical guide provides an in-depth exploration of the genetic and molecular mechanisms that regulate this compound synthesis in plants. We will delve into the evolutionary origins of the biosynthetic pathway, the key genes and enzymes involved, their subcellular localization, and the transcriptional control that fine-tunes the production of this vital molecule. Furthermore, this guide offers detailed experimental protocols for the quantification of this compound, the isolation of relevant organelles, and the characterization of key enzymatic activities, providing researchers with the necessary tools to further investigate this fascinating pathway.

Part 1: The Central Role and Biosynthesis of this compound in Plants

This compound: A Key Player in Photosynthesis and Nutrition

This compound is a lipid-soluble naphthoquinone that is indispensable for all photosynthetic organisms.[1][2] Its primary function is to act as a one-electron carrier within Photosystem I (PSI), facilitating the transfer of electrons from the iron-sulfur cluster Fx to the 4Fe-4S cluster F B.[3] This electron transport is fundamental for the generation of reducing power in the form of NADPH. The critical nature of this compound is underscored by the observation that mutants deficient in its biosynthesis are often seedling-lethal or exhibit severely impaired photosynthetic capacity.[3][4]

From a human health perspective, this compound is the principal form of vitamin K obtained from the diet, primarily from green leafy vegetables. It serves as a cofactor for the enzyme γ-glutamyl carboxylase, which is responsible for the post-translational modification of specific glutamate residues to γ-carboxyglutamate in a range of proteins involved in blood clotting, bone health, and vascular biology.[1]

An Evolutionary Mosaic: The Origin of the this compound Biosynthetic Pathway

The genetic machinery for this compound synthesis in plants has a fascinating evolutionary history, originating from the cyanobacterial endosymbiont that gave rise to chloroplasts.[3][5] A remarkable example of this evolutionary journey is the PHYLLO gene in Arabidopsis thaliana. This single nuclear gene is a fusion of four ancestral eubacterial genes (menF, menD, menC, and menH) that in bacteria often exist as a polycistronic operon involved in menaquinone (vitamin K2) biosynthesis.[3][4][5] This gene fusion event highlights a powerful mechanism for coordinating the expression and potentially the function of multiple enzymes in a metabolic pathway.

Part 2: The Molecular Blueprint of this compound Biosynthesis

The synthesis of this compound is a multi-step process that draws precursors from two major metabolic pathways: the shikimate pathway for the naphthoquinone head group and the methylerythritol phosphate (MEP) pathway for the phytyl tail. The assembly of the final molecule involves a series of enzymatic reactions distributed between the chloroplasts and peroxisomes.

The Shikimate Pathway: Crafting the Naphthoquinone Ring

The journey to the naphthoquinone ring of this compound begins with chorismate, the end product of the shikimate pathway. The initial steps converting chorismate to 1,4-dihydroxy-2-naphthoate (DHNA) are catalyzed by a series of enzymes, some of which are encoded by the composite PHYLLO gene.

-

Isochorismate Synthase (ICS): The first committed step is the conversion of chorismate to isochorismate. In higher plants, this reaction is catalyzed by dedicated isochorismate synthases (ICS), which are distinct from the inactive MenF domain of the PHYLLO protein.[3][6] This separation allows for the independent regulation of this compound and salicylic acid biosynthesis, another important plant signaling molecule derived from isochorismate.[3][6]

-

The PHYLLO Multifunctional Protein: The PHYLLO protein harbors the enzymatic activities for the subsequent steps, including o-succinylbenzoate synthase (OSBS, MenC domain) and acyl-activating enzyme (MenE-like activity).[3][4]

A Tale of Two Organelles: The Role of Peroxisomes

While the initial and final steps of this compound biosynthesis occur in the chloroplast, a surprising discovery revealed that a central part of the pathway is localized to the peroxisomes.[7][8][9] Specifically, the conversion of o-succinylbenzoate (OSB) to DHNA involves enzymes that are targeted to peroxisomes:

-

Acyl-Activating Enzyme 14 (AAE14/MenE): This enzyme activates OSB by ligating it to Coenzyme A (CoA).[7][8]

-

Naphthoate Synthase (NS/MenB): This peroxisomal enzyme catalyzes the cyclization of OSB-CoA to form 1,4-dihydroxy-2-naphthoyl-CoA.[7][8]

-

DHNA-CoA Thioesterase (DHNAT): The final peroxisomal step is the hydrolysis of the CoA ester to yield DHNA.[10]

This compartmentalization necessitates the transport of intermediates between the chloroplast and peroxisomes, adding another layer of regulatory complexity.

The Final Assembly in the Chloroplast

DHNA is transported back to the chloroplast for the final steps of this compound synthesis:

-

DHNA Phytyltransferase (MenA): This enzyme, located in the chloroplast envelope, catalyzes the attachment of a phytyl group from phytyl-diphosphate to the DHNA ring.

-

Demethylthis compound Methyltransferase (MenG): The final step is the methylation of demethylthis compound to form active this compound.

The phytyl-diphosphate precursor is primarily derived from the MEP pathway, but can also be sourced from chlorophyll degradation through the action of phytol kinases like VTE5 and FOLK.[11]

Part 3: Genetic Regulation of this compound Homeostasis

The synthesis of this compound is tightly regulated to meet the metabolic demands of the plant, particularly in response to light and developmental cues. This regulation occurs primarily at the transcriptional level.

Key Genes in this compound Biosynthesis

The following table summarizes the key genes and their corresponding enzymes in the this compound biosynthetic pathway in Arabidopsis thaliana.

| Gene | Enzyme | Subcellular Localization |

| ICS1, ICS2 | Isochorismate Synthase | Chloroplast |

| PHYLLO | Multifunctional protein (MenD, MenC, MenH domains) | Chloroplast |

| AAE14 (MenE) | Acyl-activating enzyme 14 | Peroxisome |